N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O6S and its molecular weight is 522.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Related compounds have been synthesized with a focus on their potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Talupur et al. (2021) reported the synthesis of tetrazol-thiophene-2-carboxamides with notable antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Properties
The antitumor activity of related compounds has also been explored. Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which showed promising results as anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Anti-Anoxic Activity
The synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, like FR108143, has demonstrated potent anti-anoxic activity, suggesting potential applications in cerebral protection (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for related compounds, offering new tools and methods for scientific exploration. Gabriele et al. (2006) discussed the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed process, highlighting innovative approaches to molecule construction (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-24(34-22)27(10-9-26-11-13-31-14-12-26)23(28)20-15-32-16-5-3-4-6-17(16)33-20;/h3-8,20H,9-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBIRHTHUTYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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